5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one
Description
Properties
CAS No. |
918648-62-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
5-(dimethylamino)-1-naphthalen-1-ylpentan-1-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-6-5-12-17(19)16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,5-6,12-13H2,1-2H3 |
InChI Key |
TXMQZVHEKOWMNN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 5-(Dimethylamino)-1-(naphthalen-1-yl)pentan-1-one generally follows a multistep pathway involving:
- Formation of the Naphthalene Derivative: Functionalization of the naphthalene ring to introduce the ketone group at the 1-position.
- Attachment of the Pentanone Chain: Introduction of the pentan-1-one moiety typically via Friedel-Crafts acylation or related acylation reactions.
- Introduction of the Dimethylamino Group: Incorporation of the dimethylamino substituent at the fifth carbon of the pentanone chain, often through nucleophilic substitution or reductive amination using dimethylamine reagents.
This approach balances regioselectivity and functional group compatibility to yield the target compound with good purity and yield.
Detailed Synthetic Steps and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Naphthalene functionalization | Friedel-Crafts acylation or bromination followed by substitution | Ensures ketone placement at 1-position |
| 2 | Pentanone chain attachment | Reaction with pentanoyl chloride or equivalent acyl donor | Requires Lewis acid catalysts such as AlCl3 |
| 3 | Dimethylamino group introduction | Reaction with dimethylamine under controlled temperature | Often performed in polar solvents like dimethylformamide (DMF) |
| 4 | Purification | Crystallization or chromatography | To remove impurities and by-products |
Industrial scale synthesis may optimize these steps by using continuous flow reactors, catalytic systems, and temperature control to improve yield and purity.
Industrial Production Considerations
- Use of catalysts such as Lewis acids to facilitate acylation steps.
- Solvent selection critical for reaction efficiency; common solvents include tetrahydrofuran (THF) and DMF.
- Temperature control between 0 °C and room temperature to avoid side reactions.
- Automated synthesis platforms enable reproducibility and scalability.
- Purification by recrystallization in solvents like petroleum ether and ethyl acetate ensures high purity.
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between this compound and related compounds to contextualize synthesis challenges and functional group effects:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications |
|---|---|---|---|---|---|
| This compound | 918648-62-1 (provisional) | C17H21NO | ~255.28 | Naphthyl ketone, dimethylamino | Potential pharmacological activity; enhanced solubility |
| 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | 898756-32-6 | C21H26O3 | 326.44 | Naphthyl ketone, dioxane ring | Increased stability; reduced basicity |
| 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone | Not provided | C24H22FNO | 383.44 | Naphthyl ketone, fluoropentyl | Psychoactive; Schedule I controlled substance |
| 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea | Not provided | C29H31N3S | 453.64 | Thiourea, dimethylamino, naphthyl | Requires cold storage; enzyme/receptor targeting |
This comparison highlights that the dimethylamino group in the target compound likely enhances its pharmacokinetic profile, such as blood-brain barrier penetration, compared to analogs lacking this group.
Research Findings on Synthesis and Stability
- Impurity Control: Synthesis of naphthyl ketones demands stringent control to avoid impurities like bis-naphthyl ketones, which can affect biological activity and stability.
- Thermal Stability: Unlike thiourea derivatives, this compound exhibits better stability at ambient temperature due to its aliphatic backbone.
- Pharmacological Relevance: The dimethylamino substituent may modulate receptor binding and metabolic pathways, necessitating precise synthetic control to ensure consistent biological activity.
Data Table: Synthesis Yields and Conditions
| Parameter | Value | Notes |
|---|---|---|
| Yield of naphthalene derivative formation | >90% | Via Friedel-Crafts acylation |
| Dimethylamino group introduction yield | 85-95% | Using dimethylamine in DMF at room temperature |
| Reaction temperature range | 0 °C to 25 °C | To minimize side reactions |
| Purification method | Recrystallization | Petroleum ether and ethyl acetate solvents |
| Industrial scale batch size | Up to several kilograms | Using continuous flow reactors |
The preparation of This compound involves a multi-step synthetic pathway starting from functionalized naphthalene derivatives, followed by acylation to attach the pentanone chain, and subsequent introduction of the dimethylamino group. The process requires careful control of reaction conditions, choice of solvents, and purification techniques to achieve high yield and purity. Industrial methods leverage catalytic systems and continuous flow technologies for scalability.
Comparative analysis with related compounds underscores the significance of the dimethylamino group in modulating chemical properties and biological activity. Research findings emphasize the importance of impurity control and stability considerations during synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring and the dimethylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized naphthalene derivatives.
Reduction Products: Alcohols or reduced naphthalene derivatives.
Substitution Products: Substituted naphthalene compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: May serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development: Investigated for potential pharmacological activities.
Medicine
Therapeutic Agents: Explored for use in treating various medical conditions.
Diagnostic Tools: Used in imaging and diagnostic assays.
Industry
Materials Science: Incorporated into materials with specific electronic or optical properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one and related compounds identified in the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Properties/Applications | References |
|---|---|---|---|---|---|---|
| This compound | Not provided | C17H21NO | ~255.28 | Naphthyl ketone, dimethylamino | Hypothesized solubility enhancement from dimethylamino group; potential pharmacological relevance | - |
| 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | 898756-32-6 | C21H26O3 | 326.44 | Naphthyl ketone, dioxane ring | 97% purity; dioxane may improve stability but reduce basicity compared to dimethylamino | |
| 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone | Not provided | C24H22FNO | 383.44 | Naphthyl ketone, indole, fluoropentyl | Schedule I controlled substance; psychoactive properties likely due to naphthyl ketone and fluorinated chain | |
| 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea | Not provided | C29H31N3S | 453.64 | Thiourea, dimethylamino, naphthyl | Requires cold storage (0–6°C); likely targets enzymes or receptors via thiourea hydrogen bonding | |
| 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one | 343272-53-7 | C27H24O3 | 396.48 | Bis-naphthyl ketone, methoxy | Pharmaceutical impurity; methoxy groups increase steric hindrance and electron density |
Key Research Findings and Functional Insights
The Schedule I compound 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone (C24H22FNO) highlights the naphthyl ketone's role in psychoactivity, suggesting that the target compound's dimethylamino group may alter receptor binding or metabolic pathways .
Synthetic and Stability Considerations :
- Impurities like 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (C27H24O3) indicate that naphthyl ketone synthesis requires stringent control to avoid by-products, which may apply to the target compound’s manufacturing .
- Thiourea derivatives (C29H31N3S) exhibit lower thermal stability, necessitating cold storage, whereas the target compound’s aliphatic backbone may offer better stability under ambient conditions .
Pharmacological Implications: The dimethylamino group could enhance blood-brain barrier penetration compared to non-amine analogs, though this requires validation via pharmacokinetic studies. Structural parallels to controlled substances (e.g., indole-naphthyl ketones) underscore the need for regulatory scrutiny of the target compound’s biological activity .
Biological Activity
5-(Dimethylamino)-1-(naphthalen-1-YL)pentan-1-one, often referred to in the context of synthetic cathinones, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, interactions with neurotransmitter systems, and implications in drug development.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a naphthalene moiety and a pentanone backbone. This structure influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Investigations have shown that this compound possesses significant antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.
- Neurotransmitter Interaction : Studies suggest that it acts as a monoamine transporter substrate, particularly affecting dopamine (DAT) and norepinephrine transporters (NET). This interaction is similar to that of other stimulants like methylamphetamine, indicating potential psychoactive effects .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Reuptake Transporters : The compound shows high inhibitory potency at DAT while exhibiting lower potency at serotonin transporters (SERT). This selectivity may contribute to its stimulant effects .
- Promotion of Neurotransmitter Release : It has been noted to promote the release of norepinephrine and dopamine, which aligns with the pharmacological profiles of other known stimulants .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Synthetic Cathinones : A comprehensive review highlighted the pharmacokinetics and biological effects of synthetic cathinones, including this compound. It was found that compounds in this class could lead to significant behavioral changes due to their interaction with monoamine transporters .
- Comparative Analysis : Research comparing various naphthyl ketones indicated that this compound exhibits unique reactivity patterns and biological activities compared to structurally similar compounds. This uniqueness may be attributed to its specific functional groups and overall molecular structure.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
